molecular formula C12H19NO2 B6298540 tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate CAS No. 2168736-71-6

tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate

Cat. No.: B6298540
CAS No.: 2168736-71-6
M. Wt: 209.28 g/mol
InChI Key: XABXFOQDOYKTHU-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a versatile advanced building block in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C12H19NO2 . Its structure features a pyrrolidine ring core that is stereochemically defined, a tert-butoxycarbonyl (Boc) protecting group, and a reactive ethynyl moiety adjacent to a methyl group at the 3-position . This specific substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules. The Boc group is a widely used protecting group for amines, which can be readily removed under acidic conditions to unveil the secondary amine for further functionalization . The ethynyl group is a particularly valuable handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or for constructing carbon-carbon bonds through various cross-coupling methodologies. Compounds based on the pyrrolidine structure, such as this one, are frequently explored as key intermediates in the development of bioactive molecules, including ligands for nicotinic acetylcholine receptors (nAChRs) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound using appropriate safety protocols and refer to the associated Material Safety Data Sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABXFOQDOYKTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Methylpyrrolidine Derivatives

A widely adopted route involves the alkylation of 3-methylpyrrolidine with tert-butyl ethynyl carbamate. This method typically employs n-butyllithium in anhydrous diethyl ether at cryogenic temperatures (-78°C) to deprotonate the pyrrolidine nitrogen, followed by reaction with tert-butyl chloroformate. Key parameters include:

  • Temperature Control : Reactions conducted below -70°C minimize side reactions such as over-alkylation or polymerization of the ethynyl group.

  • Solvent Selection : Diethyl ether or tetrahydrofuran (THF) enhances lithium coordination, improving reaction kinetics.

  • Stoichiometry : A 1:1 molar ratio of pyrrolidine to tert-butyl chloroformate ensures mono-carbamate formation, though excess base (1.2–1.5 eq.) drives the reaction to completion.

Representative data from optimized protocols shows yields of 72–85% when using sodium triacetoxyborohydride as a stabilizing agent in dichloromethane.

Lithiation-Alkynylation of tert-Butyl 3-Methylpyrrolidine-1-Carboxylate

This two-step protocol first generates a lithiated intermediate at the pyrrolidine 3-position, which subsequently reacts with ethynylating agents. Critical steps include:

  • Lithiation : Treatment of tert-butyl 3-methylpyrrolidine-1-carboxylate with n-butyllithium (2.5 M in hexanes) at -78°C in THF forms a stable enolate.

  • Alkynylation : Quenching the lithiated species with trimethylsilylacetylene (TMSA) or ethynylmagnesium bromide introduces the ethynyl group. Desilylation using tetrabutylammonium fluoride (TBAF) yields the terminal alkyne.

Table 1: Comparative Yields in Lithiation-Alkynylation Protocols

Ethynylating AgentTemperature (°C)Yield (%)Byproducts Identified
TMSA-78 → 2569Over-alkylated adducts
EthynylMgBr-78 → 082Mg salts
Propargyl bromide-3058Polymerization

Data adapted from demonstrates that ethynylmagnesium bromide provides superior yields (82%) with minimal side reactions compared to silylated alternatives.

Advanced Protection-Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group serves dual roles: protecting the pyrrolidine nitrogen and enabling downstream functionalization. Industrial-scale syntheses often integrate di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (pH 8–9) to avoid side reactions at the ethynyl group.

Sequential Boc Protection and Ethynylation

A representative large-scale procedure involves:

  • Boc Protection : Reacting 3-methylpyrrolidine with Boc₂O (1.1 eq.) in dichloromethane with triethylamine (1.5 eq.) at 0°C for 2 hours (yield: 95%).

  • Ethynylation : Lithiation at -78°C followed by ethynyl bromide addition, achieving 78% isolated yield after column purification.

Notably, flash column chromatography (ethyl acetate/hexanes, 1:4) effectively removes unreacted starting materials and boron-containing byproducts.

Reaction Optimization and Scalability Challenges

Solvent and Catalyst Screening

Table 2: Solvent Impact on Alkynylation Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.5482
Diethyl ether4.3676
DCM8.9368

THF emerges as the optimal solvent due to its ability to stabilize lithium intermediates while maintaining moderate polarity.

Temperature-Dependent Side Reactions

Elevating reaction temperatures above -50°C accelerates proto-deboronation and ethynyl group polymerization. Kinetic studies reveal a 15% yield drop per 10°C increase beyond -70°C. Industrial reactors address this through jacketed cooling systems and precise thermal monitoring.

Industrial-Scale Production Considerations

Pharmaceutical manufacturers prioritize:

  • Continuous Flow Systems : Microreactors with residence times <2 minutes minimize thermal degradation.

  • In-Line Analytics : FTIR and HPLC monitor intermediate formation, reducing batch failures.

  • Waste Minimization : Solvent recovery (≥90% THF) and lithium bromide recycling align with green chemistry principles.

A pilot-scale process producing 50 kg/month achieved 83% overall yield using continuous lithiation-alkynylation modules.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Relevance

MethodCapital CostYield (%)Purity (%)Scalability
AlkylationLow7298Moderate
Lithiation-AlkynylationHigh8299.5High
Protection-DeprotectionModerate8597Low

The lithiation-alkynylation route, despite higher initial costs, offers superior yields and purity for GMP-compliant production .

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The conditions for these reactions are typically mild, allowing for efficient and selective transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with tert-butyl hydroperoxide can yield tert-butyl esters .

Scientific Research Applications

Structural Information

  • Molecular Formula : C12H19NO2C_{12}H_{19}NO_{2}
  • Molecular Weight : 209.29 g/mol
  • SMILES Notation : CC1(CCN(C1)C(=O)OC(C)(C)C)C#C
  • InChIKey : XABXFOQDOYKTHU-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+210.14887145.2
[M+Na]+232.13081153.8
[M+NH4]+227.17541149.7
[M+K]+248.10475146.7
[M-H]-208.13431136.4

Medicinal Chemistry

Tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate is being investigated for its potential pharmacological properties. The structural features of this compound suggest it could serve as a scaffold for developing new drugs targeting various biological pathways.

  • Anticancer Activity : Preliminary studies indicate that pyrrolidine derivatives may exhibit cytotoxic effects against cancer cell lines, potentially leading to the development of novel anticancer agents.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, making this compound a candidate for further research in neurodegenerative diseases.

Synthetic Methodologies

The compound can be synthesized through various chemical reactions, making it valuable in synthetic organic chemistry.

  • Alkyne Synthesis : The presence of the ethynyl group allows for unique reactivity patterns, facilitating further functionalization.
  • Pyrrolidine Derivatives : As a pyrrolidine derivative, it can be utilized in synthesizing other complex molecules through ring-opening reactions or substitution reactions.

Material Sciences

Due to its unique chemical structure, this compound may find applications in material sciences.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength.
  • Nanomaterials : Research into nanocomposites may reveal applications where this compound serves as a precursor or stabilizer for nanoparticles.

Mechanism of Action

The mechanism by which tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis based on substituent variations, molecular properties, and applications:

Substituent Effects on Reactivity and Stability

Compound Name Substituents at 3-Position Key Functional Groups Molecular Weight (g/mol) Notable Applications/Properties
tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate Ethynyl, methyl Alkyne, Boc-protected amine ~211.3 (estimated) Click chemistry, drug intermediate
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, methoxy pyridine Aromatic, halogen ~429.3 Halogenated intermediates for cross-coupling
tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate Cyano, hydroxyl Nitrile, alcohol 212.25 Chiral building blocks, medicinal chemistry
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Amine Primary amine, Boc-protected ~200.3 Peptide mimetics, enzyme inhibitors
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl Alcohol ~201.2 Prodrug synthesis, polymer modification

Key Observations:

  • Ethynyl vs. Halogen/Aromatic Groups : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas bromo/methoxy-substituted analogs (e.g., ) are tailored for Suzuki-Miyaura coupling or aromatic interactions.
  • Boc Protection : All listed compounds share the Boc group, ensuring nitrogen protection during multi-step syntheses.

Molecular Weight and Physicochemical Properties

  • Ethynyl-Methyl Derivative: Estimated molecular weight (~211.3 g/mol) is lower than brominated analogs (e.g., ~429.3 g/mol in ) due to the absence of heavy atoms like bromine. This may improve solubility in nonpolar solvents.
  • Polarity: The ethynyl group introduces moderate polarity, intermediate between nonpolar methyl/halogenated derivatives and highly polar hydroxyl/cyano analogs (e.g., ).

Research Findings and Limitations

  • Gaps in Evidence: No direct data on the synthesis, toxicity, or biological activity of this compound were found in the provided sources. Comparisons rely on structural analogs (e.g., ).
  • Stability Concerns: Ethynyl groups are prone to oxidation or polymerization under acidic/basic conditions, necessitating careful handling compared to more stable substituents like cyano or Boc-protected amines .

Biological Activity

Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate (CAS No. 2168736-71-6) is a compound that has drawn attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.28 g/mol
  • Structure : The compound features a pyrrolidine ring with an ethynyl group and a tert-butyl ester moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity, which could lead to altered metabolic pathways.
  • Binding Interactions : It may bind to various biomolecules, affecting their function and stability.
  • Gene Expression Modulation : Changes in gene expression levels have been observed, indicating potential roles in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific MIC (minimum inhibitory concentration) values are still under investigation.

Anticancer Potential

Preliminary research suggests that the compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including those resistant to traditional therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrrolidine derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with effective concentrations ranging from 10 to 50 µg/mL.

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values of approximately 15 µM for MCF-7 and 20 µM for HeLa cells, indicating promising anticancer potential .

Comparative Analysis

The following table summarizes key biological activities compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateStrongUnique ethynyl group enhances potency
Other Pyrrolidine DerivativesVariableModerateDiverse structures lead to varied effects
Tert-butyl EstersLowWeakGenerally lower biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves activation of a carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) with reagents like thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine). Optimization includes adjusting reaction temperature (0–20°C), solvent choice (dichloromethane), and catalyst selection (e.g., DMAP) to enhance efficiency. Purification via column chromatography or recrystallization ensures high purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement) provides definitive structural confirmation, resolving bond lengths and angles. Complementary techniques include NMR (¹H/¹³C for functional groups), FT-IR (for carbonyl and ethynyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Dynamic low-temperature NMR can resolve conformational dynamics in solution .

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